molecular formula C13H16N2OS B3995381 6,6,8-trimethyl-3,5,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

6,6,8-trimethyl-3,5,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No.: B3995381
M. Wt: 248.35 g/mol
InChI Key: KHPXLZVZHSKEPY-UHFFFAOYSA-N
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Description

6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzothiolo and pyrimidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with a thiol-containing compound and a pyrimidine derivative, followed by cyclization in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, the process would need to be scalable, ensuring that the compound can be produced in large quantities without significant loss of efficiency.

Chemical Reactions Analysis

Types of Reactions

6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, interacting with biological targets.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in areas like antimicrobial or anticancer therapy.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it might interact with enzymes or receptors, modulating their activity. The specific pathways involved would depend on the nature of these interactions and the biological system .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one include:

Uniqueness

What sets 6,6,8-trimethyl-3,5,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one apart is its unique combination of a benzothiolo and pyrimidinone moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

6,6,8-trimethyl-3,5,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-7-4-13(2,3)5-8-9-11(16)14-6-15-12(9)17-10(7)8/h6-7H,4-5H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPXLZVZHSKEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC2=C1SC3=C2C(=O)NC=N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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